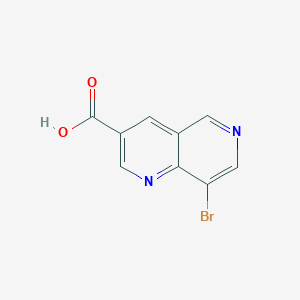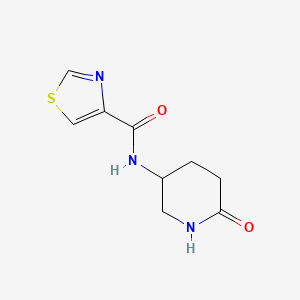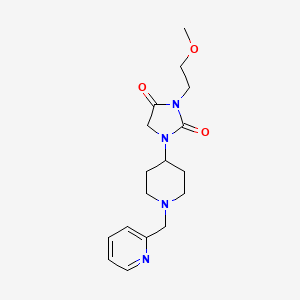
8-Bromo-1,6-naphthyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-1,6-naphthyridine-3-carboxylic acid is a class of heterocyclic compounds. It contains a fused system of two pyridine rings . The compounds containing the naphthyridine scaffold are found in natural products or can be obtained synthetically .
Synthesis Analysis
The properties and synthesis of 1,8-isomer derivatives were most often described, mainly due to nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid), which was discovered by G. Lesher in 1962 and introduced into treatment in 1967 as an antibacterial drug . The synthesis and reactivity of 1,5-naphthyridine derivatives have been covered in the last 18 years .Molecular Structure Analysis
Naphthyridines are a class of heterocyclic compounds that are also referred to in the chemical literature as “benzodiazines” or “diazanaphthalenes”, due to possessing a fused system of two pyridine rings . There are six positional isomers with different locations of nitrogen atoms .Chemical Reactions Analysis
The reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases .Aplicaciones Científicas De Investigación
Chemo-Selective Reactions
Research has highlighted the use of 8-Bromo-1,6-naphthyridine-3-carboxylic acid in chemo-selective Suzuki–Miyaura reactions. The reactions exhibit excellent chemo-selectivity favoring the bromide group and are significant in the synthesis of highly substituted naphthyridines (Y. S. Kumar & F. N. Khan, 2017).
Synthesis of Derivatives
The compound is integral in the synthesis of various derivatives, such as 4,6-Dioxo-1,4,6,7,8,9-hexahydropyrimido[4,5-b][1,6]naphthyridines, which showcases its utility in producing complex chemical structures (A. Deyanov & M. E. Konshin, 2005).
Amination Reactions
It's also used in amination reactions, like in the transformation of 3-bromo- and 4-bromo-1,6-naphthyridine, revealing the versatility of this compound in various chemical processes (W. Czuba & M. Woźniak, 2010).
Spectroscopic Studies
There are studies focused on the spectroscopic analysis of derivatives of 1,6-naphthyridines, including those related to this compound. These studies are crucial in understanding the solvatochromic properties of these derivatives (M. Santo et al., 2003).
Synthesis of Fluoronaphthoic Acids
The compound is involved in the synthesis of fluoronaphthoic acids, a process that is important in the creation of biologically active compounds. This showcases its utility in the broader context of pharmaceutical chemistry (J. Tagat et al., 2002).
Luminescent Europium(III) Complexes
This compound derivatives have been utilized in synthesizing luminescent Europium(III) complexes, indicating potential applications in bioimaging and as pH probes (Chen Wei et al., 2016).
Antimicrobial and Antiviral Applications
Derivatives of this compound have been synthesized and tested for antimicrobial activity. This indicates the potential of these compounds in pharmaceutical applications, particularly in developing new antimicrobial agents (V. K. Gurjar et al., 2020).
Copper-Catalyzed Amination
The compound's utility in copper-catalyzed amination of bromonaphthyridines is significant, offering an alternative route to functional, non-symmetric diamidonaphthyridines (C. Anderson et al., 2010).
Mecanismo De Acción
Target of Action
1,6-naphthyridines, the class of compounds to which it belongs, are known to be pharmacologically active and have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It is known that 1,6-naphthyridines interact with their targets to exert their pharmacological effects .
Biochemical Pathways
Given the broad range of pharmacological activities associated with 1,6-naphthyridines, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant .
Result of Action
Given its pharmacological activities, it can be inferred that it may have a significant impact at the molecular and cellular levels .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-bromo-1,6-naphthyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-4-11-2-5-1-6(9(13)14)3-12-8(5)7/h1-4H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGSUQGOUGNXHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=C(C2=NC=C1C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-((2-(ethyl(phenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2370304.png)
![N'-[7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2370305.png)
![2-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2370307.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2370311.png)
![(S)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2370312.png)

![Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B2370315.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide](/img/structure/B2370319.png)


![3,9-dimethyl-7-(2-methylprop-2-enyl)-1-benzyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/no-structure.png)
![Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2370325.png)
![{2-[6-(methylthio)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine hydrochloride](/img/structure/B2370326.png)